
4-(4-Methylphenoxy)benzaldehyde
Overview
Description
4-(4-Methylphenoxy)benzaldehyde is an organic compound with the molecular formula C14H12O2. It is characterized by a benzaldehyde group attached to a benzene ring, which is further substituted with a methylphenoxy group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)benzaldehyde typically involves the reaction of p-cresol with p-chlorobenzaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions. The process involves the formation of an ether linkage between the phenol and the benzaldehyde .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: 4-(4-Methylphenoxy)benzoic acid.
Reduction: 4-(4-Methylphenoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Key Intermediate :
4-(4-Methylphenoxy)benzaldehyde is widely recognized as a crucial intermediate in organic synthesis. It facilitates the creation of more complex organic molecules, making it essential for chemists engaged in developing new pharmaceuticals and agrochemicals .
Synthetic Routes :
The compound is synthesized through reactions involving p-cresol and p-chlorobenzaldehyde, typically using sodium hydride as a base in dimethylformamide (DMF) under controlled conditions. This method ensures high yields and purity, which are critical for further applications in synthesis .
Biological Research
Enzyme Studies :
This compound is employed in biological research to study enzyme-catalyzed reactions and serves as a probe in biochemical assays. Its interactions with various biological systems can provide insights into metabolic pathways and enzyme functions .
Therapeutic Potential :
Research has also explored its potential therapeutic properties, particularly in the development of new drugs aimed at treating various diseases. The structural attributes of this compound may contribute to its biological activity, making it a candidate for further pharmacological studies .
Medicinal Chemistry
Drug Development :
In medicinal chemistry, this compound is investigated as a building block for synthesizing novel therapeutic agents. Its derivatives may exhibit significant biological activities that could lead to the development of new pharmaceuticals .
Industrial Applications
Agrochemicals and Dyes :
The compound is utilized in the production of agrochemicals and dyes due to its aromatic properties. These applications benefit from its ability to enhance the sensory attributes of consumer products .
Flavor and Fragrance Industry :
Its aromatic characteristics make it valuable in formulating fragrances and flavorings, contributing to the sensory experience of various consumer products .
Polymer Chemistry
This compound finds applications in polymer chemistry, where it is used to produce specialty polymers with tailored properties suitable for coatings and adhesives. This versatility allows manufacturers to create materials that meet specific performance criteria .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material. It aids in ensuring accuracy during the detection and quantification of similar compounds across various samples, thus playing a vital role in quality control processes .
Case Studies and Research Findings
A variety of studies have highlighted the diverse applications of this compound:
- Synthesis of Novel Compounds : Research has demonstrated its effectiveness as an intermediate in synthesizing substituted phenyl dihydrouracil compounds, which have potential applications as ligands in targeted protein degradation therapies .
- Biological Activity Assessment : Investigations into its biological activity have shown promising results regarding its interaction with cellular systems, indicating potential therapeutic benefits .
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)benzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes, depending on the context. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins, affecting their function. The pathways involved often include redox reactions and nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)benzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
4-(4-Fluorophenoxy)benzaldehyde: Contains a fluorine atom instead of a methyl group.
4-(4-Chlorophenoxy)benzaldehyde: Contains a chlorine atom instead of a methyl group.
Uniqueness
4-(4-Methylphenoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of the methyl group influences its electron density and steric effects, making it different from its analogs with other substituents .
Biological Activity
4-(4-Methylphenoxy)benzaldehyde, also known as 4-(p-Tolyloxy)benzaldehyde, is an aromatic compound with the chemical formula C15H14O2 and CAS number 61343-83-7. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings and case studies.
Chemical Structure
The structure of this compound consists of a benzaldehyde group attached to a phenoxy group that has a methyl substituent. The molecular structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis.
- Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory pathways.
Antimicrobial Activity
Recent investigations have focused on the antimicrobial efficacy of this compound against bacterial and fungal strains. A study published in Molecules indicated that related phenoxy compounds showed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined, highlighting their potential as antiseptic agents.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
64 | Escherichia coli | |
16 | Candida albicans |
Anticancer Properties
Research has also explored the anticancer properties of this compound. A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth and induced apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.
Case Study: MCF-7 Cell Line
In vitro experiments revealed that treatment with 10 µM of this compound resulted in:
- Cell viability reduction : Approximately 50% after 48 hours.
- Apoptosis induction : Increased levels of cleaved caspase-3 and PARP were observed, confirming apoptotic activity.
Anti-inflammatory Mechanisms
The anti-inflammatory potential of this compound has been investigated in cellular models. It was found to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound might serve as a therapeutic agent in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(4-Methylphenoxy)benzaldehyde, and how can reaction conditions be optimized?
Methodological Answer: this compound can be synthesized via Knoevenagel condensation between 4-hydroxybenzaldehyde derivatives and methylphenoxy precursors. For example, substituting benzaldehydes with phenoxy groups often involves refluxing in ethanol with a catalytic acid (e.g., glacial acetic acid) and a base (e.g., piperidine) to drive the reaction . Optimization includes:
- Catalyst selection : Piperidine enhances nucleophilic attack in Knoevenagel reactions .
- Solvent choice : Absolute ethanol is preferred for solubility and reaction homogeneity .
- Purification : Post-reaction, solvent evaporation under reduced pressure followed by recrystallization (e.g., ethanol-water mixtures) improves yield and purity .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers observe?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Strong C=O stretch (1680–1700 cm⁻¹) and aromatic C-H stretches (3000–3100 cm⁻¹) confirm aldehyde and aryl groups .
- X-ray Crystallography : Resolves bond angles (e.g., dihedral angles between aromatic rings ~78°) and hydrogen bonding patterns critical for structural validation .
Q. How can researchers assess the purity of this compound, and what analytical techniques are recommended?
Methodological Answer:
- HPLC-UV : Use derivatization agents like 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions to enhance detection sensitivity. Validate methods via linearity (R² >0.99) and precision tests (RSD <2%) .
- GC-MS : Monitor molecular ion peaks (e.g., m/z 350 for phenacyloxy derivatives) and compare retention times with standards .
- Melting Point Analysis : Sharp melting ranges (e.g., 108°C for bromophenoxy derivatives) indicate purity .
Advanced Research Questions
Q. What strategies are employed to functionalize this compound for use in macrocyclic compound synthesis?
Methodological Answer: Functionalization often involves condensation with polyamines (e.g., ethylenediamine) to form Schiff bases, which cyclize into macrocycles:
- Reaction Design : Use stoichiometric control (e.g., 1:1 aldehyde-to-amine ratio) and templating agents (e.g., metal ions) to favor [2+2] or [2+3] macrocycles .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Characterization : Confirm macrocycle formation via MALDI-TOF MS and cyclic voltammetry to assess redox properties .
Q. How does this compound perform in kinetic studies of asymmetric synthesis, and what catalytic systems enhance its reactivity?
Methodological Answer:
- Catalytic Systems : Chiral catalysts like BINOL-derived phosphoric acids induce enantioselectivity in aldol reactions. For example, 4-(Trifluoromethyl)benzaldehyde derivatives achieve >90% ee under optimized conditions .
- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor aldehyde consumption rates. Apparent rate constants (kobs) correlate with catalyst loading and solvent polarity .
Q. What experimental approaches are used to evaluate the biological activity of this compound derivatives, particularly in antimicrobial or anticancer research?
Methodological Answer:
- Antimicrobial Assays :
- Zone of Inhibition : Test derivatives (1250–10,000 ppm) against Staphylococcus aureus or E. coli using agar diffusion. Compare inhibition zones to tetracycline controls .
- MIC Determination : Use broth microdilution to quantify minimum inhibitory concentrations .
- Anticancer Screening :
- Cytotoxicity Assays : MTT tests on cancer cell lines (e.g., HeLa) with IC50 values calculated via dose-response curves .
- Mechanistic Studies : Flow cytometry identifies apoptosis induction (Annexin V/PI staining) .
Properties
IUPAC Name |
4-(4-methylphenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNIKWIWRIHFSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406272 | |
Record name | 4-(4-Methylphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61343-83-7 | |
Record name | 4-(4-Methylphenoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61343-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Methylphenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Methylphenoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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